molecular formula C8H7N3O3S2 B14150467 3-[5-(Methanesulfonyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1lambda~5~-pyridine CAS No. 90045-18-4

3-[5-(Methanesulfonyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1lambda~5~-pyridine

Cat. No.: B14150467
CAS No.: 90045-18-4
M. Wt: 257.3 g/mol
InChI Key: QNWQBSOQMGNWIY-UHFFFAOYSA-N
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Description

3-[5-(Methanesulfonyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1lambda~5~-pyridine is a complex organic compound characterized by the presence of a methanesulfonyl group attached to a thiadiazole ring, which is further connected to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(Methanesulfonyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1lambda~5~-pyridine typically involves the reaction of methanesulfonyl chloride with a suitable thiadiazole precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[5-(Methanesulfonyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1lambda~5~-pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted thiadiazole derivatives. These products can be further utilized in various applications depending on their chemical properties .

Mechanism of Action

The mechanism of action of 3-[5-(Methanesulfonyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1lambda~5~-pyridine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(Methanesulfonyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1lambda~5~-pyridine is unique due to its combination of a methanesulfonyl group with a thiadiazole and pyridine ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .

Properties

CAS No.

90045-18-4

Molecular Formula

C8H7N3O3S2

Molecular Weight

257.3 g/mol

IUPAC Name

2-methylsulfonyl-5-(1-oxidopyridin-1-ium-3-yl)-1,3,4-thiadiazole

InChI

InChI=1S/C8H7N3O3S2/c1-16(13,14)8-10-9-7(15-8)6-3-2-4-11(12)5-6/h2-5H,1H3

InChI Key

QNWQBSOQMGNWIY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NN=C(S1)C2=C[N+](=CC=C2)[O-]

Origin of Product

United States

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